molecular formula C16H13FN2OS B5698868 (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)prop-2-enamide

(2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B5698868
M. Wt: 300.4 g/mol
InChI Key: GKAAIDQPQYKYPB-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Substitution Reactions:

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the thiophene derivative and the 4-fluorophenylprop-2-enamide through a condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its interactions with specific enzymes or receptors can be investigated to design drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)prop-2-enamide depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Fluorophenyl Compounds: Compounds like 4-fluorobenzaldehyde and 4-fluorophenylacetic acid contain the fluorophenyl group.

Uniqueness

(2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)prop-2-enamide is unique due to the combination of the thiophene ring, cyano group, and fluorophenyl group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-10-11(2)21-16(14(10)9-18)19-15(20)8-5-12-3-6-13(17)7-4-12/h3-8H,1-2H3,(H,19,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAAIDQPQYKYPB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.